4,6-O-Benzylidenehexose

Description

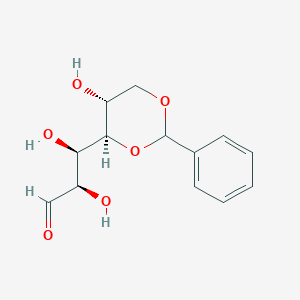

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952932 | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30688-66-5 | |

| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 O Benzylidene D Glucose and Its Derivatives

Direct Formation of the 4,6-O-Benzylidene Acetal (B89532)

The formation of the 4,6-O-benzylidene acetal on D-glucose is a common and crucial step in many synthetic carbohydrate chemistry endeavors. This protection strategy selectively blocks the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4, leaving the hydroxyl groups at C-1 (the anomeric position), C-2, and C-3 available for further functionalization.

Acid-Catalyzed Acetalization of D-glucose with Benzaldehyde (B42025)

The most fundamental method for the synthesis of 4,6-O-Benzylidene-D-glucose involves the direct acid-catalyzed reaction of D-glucose with benzaldehyde. chegg.commsu.edu This reaction is an equilibrium process that forms a six-membered cyclic acetal. The formation of the 4,6-acetal is thermodynamically favored over other possible acetals due to the stability of the resulting 1,3-dioxane (B1201747) ring fused to the pyranose ring.

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by one of the hydroxyl groups of D-glucose. Subsequent intramolecular cyclization with another hydroxyl group and elimination of water leads to the formation of the acetal. The primary hydroxyl group at C-6 and the hydroxyl group at C-4 are sterically well-disposed for the formation of the stable six-membered ring.

Optimization of Reaction Conditions: Solvent Systems and Catalysts

The efficiency of the acid-catalyzed acetalization is highly dependent on the reaction conditions, including the choice of solvent and catalyst. A variety of protic acids have been successfully employed as catalysts, such as sulfuric acid, p-toluenesulfonic acid, phosphoric acid, methanesulfonic acid, and trifluoroacetic acid. google.com Lewis acids like zinc chloride have also been utilized. orgsyn.org

The selection of the solvent is critical for both the reaction rate and the ease of product isolation. Common organic solvents for this reaction include N,N-dimethylformamide (DMF), methanol, ethanol (B145695), acetonitrile (B52724), and dimethyl sulfoxide (B87167). google.com In some protocols, the reaction can be performed in a solvent-free system. google.com The use of acetonitrile as a solvent with 10-camphorsulfonic acid (CSA) as the catalyst has been shown to be an effective combination. acs.org

The optimization of these conditions aims to maximize the yield of the desired 4,6-O-benzylidene acetal while minimizing the formation of byproducts and facilitating a straightforward workup procedure. For instance, after the reaction, the acid catalyst is typically neutralized with an organic or inorganic base, such as triethylamine (B128534) or sodium bicarbonate. google.com

Table 1: Comparison of Catalysts and Solvents for 4,6-O-Benzylidene-D-glucose Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Zinc Chloride | Benzaldehyde (neat) | Established method | orgsyn.org |

| Protonic Acids (e.g., H₂SO₄, p-TsOH) | DMF, Methanol, Acetonitrile | Wide applicability, cost-effective | google.com |

| 10-Camphorsulfonic Acid (CSA) | Acetonitrile | Mild conditions, good yields | acs.org |

Improved Synthetic Protocols and Scalability

Efforts to improve the synthesis of 4,6-O-Benzylidene-D-glucose have focused on developing simpler, more efficient, and scalable procedures. One such improvement involves the use of benzaldehyde dimethyl acetal as the benzylidene source, which allows for milder reaction conditions. acs.orgdergipark.org.tr This transacetalation method often avoids the harsh conditions associated with using benzaldehyde directly.

For industrial-scale production, the process is adapted for batch or continuous reactors to ensure efficient mixing and temperature control. google.com The purification steps are also critical for obtaining a high-purity product, with crystallization and chromatography being the most common methods. google.com A simplified purification protocol involves precipitation from organic solvents, which can be more amenable to large-scale synthesis than column chromatography. acs.orgtaylorfrancis.com These advancements have made 4,6-O-Benzylidene-D-glucose a readily accessible and cost-effective building block in carbohydrate synthesis. researchgate.net

Synthesis of Specific Anomeric Derivatives

The anomeric center (C-1) of 4,6-O-Benzylidene-D-glucose is a key position for the formation of glycosidic bonds and the introduction of various functional groups. The synthesis of specific anomeric derivatives is crucial for the construction of complex oligosaccharides and glycoconjugates.

Preparation of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a widely used derivative in carbohydrate chemistry. It is typically synthesized from commercially available methyl α-D-glucopyranoside. acs.org The reaction involves treating methyl α-D-glucopyranoside with benzaldehyde or benzaldehyde dimethyl acetal in the presence of an acid catalyst. orgsyn.orgdergipark.org.tr

One common procedure involves stirring a mixture of methyl α-D-glucopyranoside, freshly fused and powdered zinc chloride, and benzaldehyde at room temperature. orgsyn.org Another method utilizes benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid in dry DMF, followed by heating. dergipark.org.tr The product can be purified by recrystallization from solvents like chloroform-ether. orgsyn.org The use of acetonitrile as a solvent with CSA as a catalyst at room temperature or under reflux also provides the desired product in good yield. acs.org

Table 2: Synthetic Protocols for Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | Zinc Chloride, Benzaldehyde | Neat | 63% | orgsyn.org |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, Camphor-10-sulfonic acid | DMF | 76% | dergipark.org.tr |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, 10-Camphorsulfonic acid | Acetonitrile | Not specified, but good | acs.org |

Stereoselective Introduction of Anomeric Substituents

The stereoselective introduction of substituents at the anomeric position is a central challenge in glycosylation chemistry. The presence of the 4,6-O-benzylidene acetal influences the stereochemical outcome of reactions at the anomeric center by locking the pyranose ring in a rigid conformation.

For the synthesis of β-glycosides, which can be challenging, a robust glycosylation reaction using thioglycoside donors and 4,6-O-benzylidene protected acceptors has been developed, achieving β-selectivity and consistent yields on a gram scale. chemrxiv.org The Mitsunobu reaction has also been explored for the stereoselective formation of anomeric linkages, although the stereoselectivity can be influenced by various factors, including the protecting groups on the sugar and the pKa of the acidic reaction partner. beilstein-journals.org The development of stereoselective methods is crucial for the synthesis of biologically active carbohydrates and glycoconjugates.

Multi-Step Synthesis Pathways Involving 4,6-O-Benzylidene Protection

The formation of the 4,6-O-benzylidene acetal is often a key step in the multi-step synthesis of complex carbohydrate structures. This protection is typically achieved through the acid-catalyzed reaction of a glucose derivative with benzaldehyde or its equivalents, such as benzaldehyde dimethyl acetal. researchgate.net The resulting bicyclic structure locks the pyranose ring in a more rigid conformation, which is instrumental for controlling the stereochemical outcome of subsequent reactions. This protected intermediate serves as a versatile scaffold for a variety of chemical transformations.

4,6-O-Benzylidene-D-glucal is a valuable synthetic intermediate, particularly for the synthesis of 2-deoxy sugars and C-glycosides. Several strategies have been developed for its preparation.

One direct approach involves the reaction of D-glucal with benzaldehyde in the presence of an acid catalyst like anhydrous zinc chloride. cdnsciencepub.comcdnsciencepub.com This method provides the desired product in a single step from D-glucal. An alternative multi-step, but effective, pathway begins with the more accessible and inexpensive starting material, methyl α-D-glucopyranoside. researchgate.net This sequence involves a four-step process that includes selective triflation and iodide displacement at the C-2 position, followed by a dehydrohalogenation step to yield the glucal. researchgate.net

| Starting Material | Key Reagents/Steps | Product | Reported Yield | Reference |

| D-Glucal | Benzaldehyde, Anhydrous Zinc Chloride | 4,6-O-Benzylidene-D-glucal | 30-31% | cdnsciencepub.com |

| Methyl α-D-glucopyranoside | 1. Benzylidenation 2. Selective triflation (C-2) 3. Iodide displacement 4. Dehydrohalogenation | 4,6-O-Benzylidene-D-glucal | - | researchgate.net |

| Phenyl 1-seleno-α-d-mannopyranoside | Two-step sequence | 4,6-O-Benzylidene-D-glucal | 59% (overall) | researchgate.net |

Table 1: Synthetic Strategies for 4,6-O-Benzylidene-D-glucal.

The primary utility of the 4,6-O-benzylidene protecting group lies in its ability to mask the C-4 and C-6 hydroxyls, thereby allowing for selective reactions at the C-2 and C-3 positions. The relative reactivity of these remaining hydroxyl groups can be influenced by various factors, including the solvent and reagents used. beilstein-journals.org

For instance, regioselective mono-alkylation and mono-acylation at the C-2 position of allyl 4,6-O-benzylidene-α-D-glucopyranoside can be achieved by using THF as the reaction solvent, which alters the hydrogen-bonding pattern and acidity of the hydroxyl groups. beilstein-journals.org This strategy avoids the need for metal catalysts, which can give inconsistent yields. beilstein-journals.org This selective functionalization is a critical step in building up more complex oligosaccharide structures or introducing specific functionalities. The protected intermediate is also used in the synthesis of specialized derivatives, such as 4,6-O-benzylidene acetal protected β-1,2,3-triazolyl glycosides, which have been studied for their self-assembling properties. researchgate.netnih.gov The synthesis of these molecules proceeds from the corresponding azides via click chemistry. researchgate.net

| Starting Material | Reagent(s) | Position of Functionalization | Product Type | Reference |

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside | NaH, Benzyl (B1604629) Bromide in THF | C-2 | 2-O-Benzylated derivative | beilstein-journals.org |

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside | NaH, TBDPSCl in THF | C-2 | 2-O-Silylated derivative | beilstein-journals.org |

| 4,6-O-Benzylidene protected glucosyl azide | Various alkynes, Click Chemistry | C-1 (Anomeric) | β-1,2,3-Triazolyl glycoside | researchgate.netnih.gov |

| 4,6-O-Benzylidene-D-glucopyranose derivatives | N,N-diethyl-2-(dimethylsulfuranylidene)acetamide | C-1 | Epoxyamides | acs.org |

Table 2: Examples of Selective Functionalization of 4,6-O-Benzylidene-D-glucose Derivatives.

Asymmetric Synthesis Approaches to 4,6-O-Benzylidene-D-glucose

The synthesis of 4,6-O-benzylidene-D-glucose itself typically starts from D-glucose, which is an inexpensive, naturally occurring chiral molecule. chemsynlab.com The reaction with benzaldehyde protects two hydroxyl groups but does not create a new stereocenter in the glucose core; rather, it introduces a new chiral center at the benzylic carbon of the acetal, usually resulting in a mixture of diastereomers that may or may not be separated. One source notes that the asymmetric synthesis of this compound can be accomplished through an intramolecular hydrogen transfer reaction, although this is not the common route. chemsynlab.com

More frequently, 4,6-O-benzylidene-D-glucose and its derivatives are employed as chiral building blocks, scaffolds, or catalysts in other asymmetric syntheses. chemsynlab.com The rigid, well-defined structure of the benzylidene-protected sugar makes it an excellent chiral auxiliary. For example, ketones derived from glucose protected with a 4,6-O-benzylidene group have been developed as organocatalysts for asymmetric Shi-type epoxidation reactions. rsc.org These sugar-based catalysts can induce stereoselectivity in the epoxidation of various olefins. rsc.org Similarly, chiral crown ethers incorporating the 4,6-O-benzylidene-α-d-glucopyranoside unit have been synthesized and used as phase-transfer catalysts to generate significant asymmetric induction in reactions like Darzens condensation and chalcone (B49325) epoxidation. mdpi.comresearchgate.net

| Asymmetric Reaction | Catalyst/Chiral Auxiliary | Role of Benzylidene Glucose Derivative | Outcome | Reference |

| Shi-type Epoxidation | 3-Oxo-4,6-O-benzylidene pyranoside | Chiral Organocatalyst | Stereoselective formation of epoxides | rsc.org |

| Darzens Condensation (liquid-liquid phase transfer) | Monoaza-15-crown-5 ether derived from methyl 4,6-O-benzylidene-α-d-glucopyranoside | Chiral Phase-Transfer Catalyst | Enantioselective product formation | mdpi.com |

| Chalcone Epoxidation (solid-liquid phase transfer) | Monoaza-15-crown-5 ether derived from methyl 4,6-O-benzylidene-α-d-glucopyranoside | Chiral Phase-Transfer Catalyst | Enantioselective product formation | mdpi.com |

Table 3: Application of 4,6-O-Benzylidene-D-glucose Derivatives in Asymmetric Synthesis.

Chemical Reactivity and Transformation Strategies of 4,6 O Benzylidene D Glucose

Selective Deprotection Methodologies of the Benzylidene Acetal (B89532)

The removal of the 4,6-O-benzylidene acetal is a critical step in multi-step syntheses, allowing for subsequent manipulation of the C-4 and C-6 hydroxyl groups. The most common method for this deprotection is acidic hydrolysis. smolecule.com Due to its acid-labile nature, the acetal can be cleaved under various acidic conditions to regenerate the diol. smolecule.com

A range of acidic systems has been successfully employed for this purpose. Mild conditions such as 80% acetic acid are often sufficient, highlighting the acetal's sensitivity. nih.gov Other reagents reported for efficient deprotection include trifluoroacetic acid (CF3COOH), vanadium(IV) oxotriflate (VO(OTf)2), erbium(III) triflate (Er(OTf)3), tin(II) chloride (SnCl2), sodium hydrogen sulfate (B86663) (NaHSO4), and iodine (I2). mdpi.com More recently, tin(IV) chloride (SnCl4) with the assistance of water in dichloromethane (B109758) has been shown to quantitatively cleave the acetal group. mdpi.com Additionally, methods using Lewis acids in combination with dithiols or silica (B1680970) gel-supported acids have been developed to facilitate this transformation. mdpi.com

Regioselective Functionalization of Free Hydroxyl Groups

With the C-4 and C-6 positions blocked by the benzylidene group, the C-2 and C-3 hydroxyls of 4,6-O-Benzylidene-D-glucose become available for regioselective functionalization. The relative reactivity of these two equatorial hydroxyl groups can be manipulated through various strategies to achieve selective acylation, alkylation, and etherification.

Acylation Reactions and Derivative Synthesis

Regioselective acylation of the C-2 or C-3 hydroxyl group is a common objective. The inherent reactivity of the hydroxyl groups can be influenced by reaction conditions, but achieving high selectivity often requires specific strategies. One effective method involves the formation of a copper chelate. nih.gov By treating a 4,6-O-benzylidene-β-D-glucopyranoside with sodium hydride and copper(II) chloride, or with copper(II) acetylacetanoate, a chelate of the 2,3-diol is formed. nih.gov This intermediate then directs subsequent acylation preferentially to the C-3 position. nih.gov

Enzymatic reactions offer an alternative route to high regioselectivity. Lipase-catalyzed acetylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside, for example, yields the 3-O-acetylated product in 94% yield. rsc.org In contrast, the same reaction with the β-anomer provides the 2-O-acetylated derivative in 86% yield, demonstrating the profound influence of the anomeric configuration on the enzyme's selectivity. rsc.org

Table 1: Selected Methods for Regioselective Acylation

| Substrate | Reagents | Position Acylated | Yield | Reference |

|---|---|---|---|---|

| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | NaH, CuCl₂, Acylating Agent | C-3 | - | nih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Lipase, Acetylating Agent | C-3 | 94% | rsc.org |

Alkylation and Etherification Strategies

Similar to acylation, the regioselective alkylation of the free hydroxyls is crucial for synthesizing complex carbohydrate structures. The choice of solvent can dramatically influence the outcome. For allyl 4,6-O-benzylidene-α-D-glucopyranoside, performing a benzylation reaction in tetrahydrofuran (B95107) (THF) leads to mono-alkylation at the C-2 position. beilstein-journals.orgbeilstein-journals.org However, when the same reaction is carried out in dimethylformamide (DMF), the 2,3-di-benzylated product is formed instead. beilstein-journals.orgbeilstein-journals.org This solvent-controlled regioselectivity provides a simple procedure for specific mono-alkylation without the need for catalysts. beilstein-journals.org

The nature of the substituent at the anomeric position (the aglycon) also has a significant effect on reactivity. While the 1-O-allyl glucoside undergoes mono-benzylation at C-2 in THF, the corresponding 1-O-methyl and 1-O-benzyl glucosides yield the di-benzylated products under the same conditions. beilstein-journals.org This highlights the role of the aglycon in modulating the reactivity of the hydroxyl groups under basic conditions. beilstein-journals.org Another established technique involves the use of di-n-butylstannylene acetals, which can activate a specific hydroxyl group towards electrophiles, although the regioselectivity can vary depending on the structure of the stannylene acetal dimer in solution. cdnsciencepub.com

Table 2: Influence of Solvent and Aglycon on Benzylation

| Substrate | Solvent | Product | Reference |

|---|---|---|---|

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside | THF | 2-O-benzyl | beilstein-journals.orgbeilstein-journals.org |

| Allyl 4,6-O-benzylidene-α-D-glucopyranoside | DMF | 2,3-di-O-benzyl | beilstein-journals.orgbeilstein-journals.org |

Ring-Opening Reactions of the Benzylidene Acetal

The benzylidene acetal can undergo reductive or halogen-mediated ring-opening, providing a pathway to selectively functionalize either the C-4 or C-6 position. This transformation is a powerful tool for generating valuable synthetic intermediates.

Hanessian–Hullar Reaction and Formation of Halogenated Derivatives

The Hanessian–Hullar reaction is a widely used method for the synthesis of deoxyhalo sugars. pageplace.de This reaction involves the treatment of a 4,6-O-benzylidene acetal with N-bromosuccinimide (NBS) and a radical initiator or under thermal conditions, often in the presence of barium carbonate. nih.govnih.gov The reaction proceeds via the formation of a benzylidene radical, followed by fragmentation. nih.gov

In the case of 4,6-O-benzylidene-D-glucose derivatives, this reaction typically leads to the formation of a 4-O-benzoyl-6-bromo-6-deoxy derivative. pageplace.deresearchgate.net The reaction shows a high degree of regioselectivity, with preferential cleavage of the C6–O6 bond. nih.gov This outcome is consistent across gluco-, manno-, and galactopyranoside series and is believed to proceed through an ionic fragmentation mechanism. nih.gov The resulting 6-bromo compound is a versatile intermediate that can be used in the synthesis of aminodeoxy and deoxy sugars. acs.org For instance, treatment of a per-O-benzoyl derivative of a maltoside containing a 4',6'-O-benzylidene group with NBS afforded the corresponding 6'-bromo-6'-deoxy derivative in 80% yield. nih.gov

Regioselectivity and Scope of Ring-Opening Transformations

Beyond the Hanessian-Hullar reaction, various reagent combinations can achieve reductive ring-opening of the benzylidene acetal to yield either a 4-O-benzyl or a 6-O-benzyl ether, providing access to orthogonally protected derivatives. The regiochemical outcome is highly dependent on the reagent system employed. acs.org

For example, reagent combinations such as lithium aluminum hydride–aluminum chloride (LiAlH4–AlCl3) or borane-tetrahydrofuran–trimethylsilyl trifluoromethanesulfonate (B1224126) (BH3·THF–TMSOTf) cleave the acetal to produce the 4-O-benzyl ether with a free hydroxyl at C-6 with complete regioselectivity. acs.org Conversely, using sodium cyanoborohydride–hydrogen chloride (NaCNBH3–HCl) or triethylsilane–boron trifluoride etherate (Et3SiH-BF3·Et2O) reverses the selectivity, yielding the 6-O-benzyl ether with a free hydroxyl at C-4 in high yields. researchgate.netacs.org A metal-free alternative using triethylsilane and molecular iodine (I2) also selectively produces 6-O-benzylated derivatives rapidly and efficiently. organic-chemistry.org These methods demonstrate the remarkable versatility of the 4,6-O-benzylidene acetal, allowing for its transformation into either a 4-O or 6-O benzyl (B1604629) protecting group as dictated by the synthetic strategy.

Table 3: Regioselectivity in Reductive Ring-Opening of 4,6-O-Benzylidene Acetals

| Reagent System | Major Product | Reference |

|---|---|---|

| LiAlH₄–AlCl₃ | 4-O-benzyl ether / 6-OH | nih.govacs.org |

| BH₃·THF–TMSOTf | 4-O-benzyl ether / 6-OH | acs.org |

| NaCNBH₃–HCl | 6-O-benzyl ether / 4-OH | nih.govacs.org |

| Et₃SiH–BF₃·Et₂O | 6-O-benzyl ether / 4-OH | researchgate.netacs.org |

Reactions Involving C-2 and C-3 Hydroxyl Groups

The presence of the 4,6-O-benzylidene group leaves the hydroxyl groups at C-2 and C-3 available for reaction. The stereochemical outcomes of these reactions are often influenced by the conformation of the pyranose ring and the nature of the substituents at other positions.

Stereoselective Reactions with Sulfur Ylides

The reaction of 4,6-O-benzylidene-D-glucose derivatives with sulfur ylides provides a route to the synthesis of epoxyamides. For instance, the reaction of N,N-diethyl-2-(dimethylsulfuranylidene)acetamide with 4,6-O-benzylidene-D-glucopyranose derivatives that have a free hydroxyl group at C-2 leads to the formation of epoxyamides with good yields and notable stereoselectivity. The major epoxide formed in these reactions possesses the 2S, 3R configuration.

Influence of C-2 Hydroxyl Group on Stereoselectivity

The stereoselectivity of the reaction with sulfur ylides is significantly influenced by the presence and protection status of the hydroxyl group at the C-2 position. Current time information in Bangalore, IN. When the C-2 hydroxyl group is unprotected, it directs the stereochemical outcome of the reaction, leading to the preferential formation of the 2S, 3R-epoxyamide. Current time information in Bangalore, IN. Conversely, if the C-2 hydroxyl group is protected, or in the case of 2-deoxy sugars, the major epoxide isomer formed is the one with the 2R, 3S configuration. Current time information in Bangalore, IN. This demonstrates the crucial role of the C-2 hydroxyl group in controlling the stereoselectivity of the epoxidation reaction.

Modifications of the Benzylidene Moiety

The benzylidene acetal is not merely a passive protecting group; it can undergo a variety of chemical transformations, allowing for further functionalization of the glucose molecule. These modifications include regioselective reductive and oxidative cleavage, as well as the use of substituted benzaldehydes in its formation.

The reductive opening of 4,6-O-benzylidene acetals is a powerful method for generating partially benzylated glucose derivatives. The regioselectivity of this cleavage—yielding either a free 4-OH or 6-OH group—can be controlled by the choice of reagents. nih.gov For example, using LiAlH₄-AlCl₃ tends to produce 4-O-benzyl ethers with a free 6-OH group, while reagents like NaCNBH₃-HCl favor the formation of 6-O-benzyl ethers. nih.govtaylorfrancis.com The use of different borane (B79455) reagents in combination with Lewis acids has also been extensively studied to control the regiochemical outcome. nih.gov

Oxidative cleavage of the benzylidene acetal provides access to hydroxybenzoates. A combination of periodic acid, tetrabutylammonium (B224687) bromide, and wet alumina (B75360) in dichloromethane can efficiently oxidize benzylidene acetals to the corresponding hydroxybenzoates in high yields. thieme-connect.comthieme-connect.com The regioselectivity of this oxidative cleavage can be influenced by the nature of the protecting group at the C-3 position. thieme-connect.comthieme-connect.com Another well-known method for the oxidative cleavage of benzylidene acetals is the Hanessian-Hullar reaction, which utilizes N-bromosuccinimide (NBS) to yield O-benzoylated bromohydrins. orgsyn.orgsynarchive.com In the case of 4,6-O-benzylidene acetals, this reaction typically affords 6-bromo-6-deoxy-4-benzoates. orgsyn.org

Furthermore, the benzylidene moiety can be modified by using substituted benzaldehydes during the acetal formation. For instance, p-methoxybenzaldehyde can be used to create p-methoxybenzylidene acetals, which may offer different reactivity and deprotection profiles. grafiati.com The use of halobenzylidene acetals has also been explored, with studies on the reductive ring-opening of these derivatives to introduce halobenzyl protecting groups regioselectively. acs.orgacs.org

Below is a table summarizing various modifications of the benzylidene moiety in glucose derivatives:

| Modification Type | Reagents and Conditions | Major Product(s) | Reference(s) |

| Reductive Cleavage (to 4-O-Benzyl) | LiAlH₄-AlCl₃ in CH₂Cl₂-Et₂O | 4-O-benzyl ether (free 6-OH) | taylorfrancis.com |

| Reductive Cleavage (to 6-O-Benzyl) | NaCNBH₃-HCl | 6-O-benzyl ether (free 4-OH) | nsf.gov |

| Reductive Cleavage (to 6-O-Benzyl) | BH₃·Me₂NH-BF₃·OEt₂ | 6-O-benzyl ether (free 4-OH) | nsf.gov |

| Reductive Cleavage (to 4-O-Halobenzyl) | LiAlH₄–AlCl₃ on halobenzylidene acetals | 4-O-halobenzyl ether (free 6-OH) | acs.orgacs.org |

| Reductive Cleavage (to 6-O-Halobenzyl) | NaCNBH₃–HCl on halobenzylidene acetals | 6-O-halobenzyl ether (free 4-OH) | acs.orgacs.org |

| Oxidative Cleavage | Periodic acid, tetrabutylammonium bromide, wet alumina in CH₂Cl₂ | Hydroxybenzoates | thieme-connect.comthieme-connect.com |

| Hanessian-Hullar Reaction | N-Bromosuccinimide (NBS), BaCO₃ in CCl₄ | 6-bromo-6-deoxy-4-benzoate | orgsyn.org |

| Radical-Chain Redox Rearrangement | Di-tert-butyl peroxide (DTBP), Triisopropylsilanethiol (TIPST) | 6-deoxy-4-O-benzoyl derivative | researchgate.net |

Stereochemical Aspects and Conformational Analysis

Determination of Configuration at Benzylidene Acetal (B89532) Carbon Centers

The formation of the 4,6-O-benzylidene acetal introduces a new chiral center at the benzylic carbon of the 1,3-dioxane (B1201747) ring. The configuration of this acetal carbon can be determined using nuclear magnetic resonance (NMR) spectroscopy. rsc.org The chemical shift of the acetal proton is a key indicator. Specifically, the configuration at the benzylidene acetal carbon atoms in compounds like 4,6-O-benzylidene-D-glucose can be established through detailed ¹H and ¹³C NMR analysis. rsc.orgresearchgate.net

In the context of diastereomeric bisdioxolan dibenzylidene derivatives of glucose phenylosotriazole, the stereochemistry at the benzylic centers has been assigned based on NMR data. researchgate.net The acetal proton (HA) in a 3,4-O-benzylidene ring resonates at a lower field when it is cis to the triazole ring. researchgate.net Similarly, the acetal proton (HB) in a 5,6-O-benzylidene ring is at a lower field when it is cis to C4. researchgate.net This relative stereochemistry, combined with the known absolute stereochemistry of D-glucose, allows for the assignment of the absolute configuration at the acetal carbons. researchgate.net

Anomeric Configuration and Tautomeric Equilibria of 4,6-O-Benzylidene-D-glucose

4,6-O-Benzylidene-D-glucose can exist in an equilibrium between its α and β anomers. researchgate.net This phenomenon, known as mutarotation, involves the interconversion of the cyclic hemiacetal forms. libretexts.org At equilibrium in solution, the mixture consists predominantly of the β-anomer (about 64%) and the α-anomer (about 36%), with a very small amount of the open-chain aldehyde form. libretexts.org

The anomeric configuration has a significant impact on the stability and reactivity of the molecule. The presence of the 4,6-O-benzylidene acetal can influence the anomeric equilibrium. For instance, in the galactopyranose series, a 4,6-O-benzylidene acetal increases the proportion of the α-anomer compared to simpler monocyclic systems. nih.gov The anomeric ratio can be determined from the ¹H-NMR spectrum by comparing the integration of signals corresponding to the α and β anomers. reddit.com

Improved methods for the preparation of 4,6-O-benzylidene-D-glucopyranose (BG) and its anomeric sodium salt (BGNa) have been reported, providing new data on their NMR spectra, specific rotations, and tautomeric equilibria. researchgate.net It has been suggested that crystalline BGNa exists entirely in its β-anomeric form, which could be useful for accessing β-glucosides. researchgate.net

Synthesis and Characterization of Diastereomeric Benzylidene Derivatives

The reaction of D-glucose with benzaldehyde (B42025) can lead to the formation of various diastereomeric benzylidene derivatives. The synthesis of the four possible diastereomeric 3,4:5,6-di-O-benzylidene derivatives of glucose phenylosotriazole has been achieved. researchgate.netpublish.csiro.au The initial reaction of D-glucose phenylosotriazole with benzaldehyde and zinc chloride yields the 5,6-mono derivatives, which then rearrange to the 4,6-mono isomer and finally to a mixture of dibenzylidene derivatives. researchgate.netpublish.csiro.au These diastereomers can be separated by chromatography. researchgate.netpublish.csiro.au

The characterization of these diastereomers relies heavily on spectroscopic techniques, particularly NMR. researchgate.net Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and purity of the synthesized compounds. researchgate.net Key signals in the NMR spectrum include the benzylidene proton (around δ 5.5–5.8 ppm) and the anomeric proton (around δ 4.8–5.2 ppm).

The synthesis of selectively protected glucose derivatives can also be achieved through methods like furanose-to-pyranose rearrangement. ntnu.no This allows for the regioselective introduction of functional groups. ntnu.no For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives are synthesized through regioselective benzylidenation, followed by acylation or alkylation at specific hydroxyl groups.

Conformational Preferences of the 1,3-Dioxane Ring in the Glucopyranose Scaffold

The 4,6-O-benzylidene group locks the glucopyranose ring into a rigid chair conformation. This has significant consequences for the molecule's stability and reactivity. The 1,3-dioxane ring itself preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de However, the C-O bonds are shorter than C-C bonds, leading to a higher chair-twist energy in cyclohexane compared to 1,3-dioxane. thieme-connect.de

Advanced Spectroscopic and Analytical Characterization Techniques for 4,6 O Benzylidene D Glucose

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 4,6-O-Benzylidene-D-glucose and its derivatives. chemsynlab.comresearchgate.net It provides a detailed atom-by-atom map of the molecule, confirming the presence of the benzylidene group and the integrity of the glucose core. chemsynlab.comnih.gov

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure and stereochemistry of 4,6-O-Benzylidene-D-glucose. nih.govnih.gov Key signals in the ¹H NMR spectrum provide definitive evidence for the presence of the benzylidene acetal (B89532) and the conformation of the pyranose ring. dergipark.org.tr

A characteristic singlet appearing around δ 5.5 ppm is attributed to the benzylic proton (PhCH) of the benzylidene group. google.com The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.33–7.50 ppm. google.com The anomeric proton (H-1) signal is also a crucial diagnostic peak, often appearing as a doublet. google.com For instance, in one study, the anomeric proton was observed as a doublet at δ 5.14 ppm. google.com The coupling constants associated with the pyranose ring protons provide valuable information about their relative stereochemistry.

The introduction of the rigid 4,6-O-benzylidene group locks the glucose ring into a chair conformation, which influences the chemical shifts and coupling constants of the ring protons. Analysis of these parameters allows for the unambiguous assignment of the stereochemistry at each chiral center.

¹H NMR Data for 4,6-O-Benzylidene-D-glucose

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| PhCH | 5.55 | s | google.com |

| H-1 | 5.14 | d | google.com |

| Aromatic-H | 7.33-7.50 | m | google.com |

| H-4 | 3.87 | t | google.com |

| H-6a | 4.25 | dd | google.com |

| H-3 | 3.72 | m | google.com |

| H-2 | 3.43 | m | google.com |

| H-5 | 3.27 | m | google.com |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in 4,6-O-Benzylidene-D-glucose gives a distinct signal, allowing for a complete assignment of the carbon framework. libretexts.org

The signal for the benzylic carbon (PhCH) typically appears around δ 101-103.7 ppm. ajol.info The carbons of the phenyl group resonate in the aromatic region (δ 126-137 ppm). ajol.info The anomeric carbon (C-1) signal is also readily identifiable. The chemical shifts of the glucose ring carbons are influenced by the presence of the benzylidene acetal. libretexts.org

¹³C NMR Data for a Derivative, Methyl 4,6-O-benzylidene-2,3-di-O-(2-iodoethyl)-α-D-glucopyranoside

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| PhCH | 103.78 | ajol.info |

| Aromatic-C | 126.03, 128.26, 129.06, 137.23 | ajol.info |

| C-1 | 101.30 | ajol.info |

| C-2, C-3, C-4 | 80.75 - 82.68 | ajol.info |

| C-5, C-6, CH₂O | 66.11 - 72.45 | ajol.info |

| OCH₃ | 50.95 | ajol.info |

| CH₂I | 4.82, 4.85 | ajol.info |

For more complex derivatives of 4,6-O-Benzylidene-D-glucose or for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the glucose ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

These advanced NMR methods provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in 4,6-O-Benzylidene-D-glucose. chemsynlab.comacs.org The IR spectrum provides characteristic absorption bands that confirm the presence of hydroxyl, ether, and aromatic functionalities.

A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the free hydroxyl groups at the C-2 and C-3 positions. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The stretching vibrations of the C-O-C bonds of the acetal and ether linkages typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Specifically, the benzylidene acetal C-O-C stretching can be seen around 1100–1050 cm⁻¹.

Characteristic IR Absorption Bands for 4,6-O-Benzylidene-D-glucose Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H (hydroxyl) | 3318-3421 (broad) | dergipark.org.tr |

| C=O (ester, in derivatives) | 1701-1722 | dergipark.org.tr |

| C-O-C (acetal) | ~1100-1050 | |

| C-I (in derivatives) | 617 | ajol.info |

Recent studies have utilized cryogenic infrared ion spectroscopy to gain deeper mechanistic insights into reactions involving 4,6-O-benzylidene protected glycosyl cations, highlighting the power of vibrational spectroscopy in understanding reaction intermediates. mpg.deresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4,6-O-Benzylidene-D-glucose. chemsynlab.comacs.org It also provides information about the structure of the molecule through analysis of its fragmentation patterns.

In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as a sodium adduct [M+Na]⁺. google.com For 4,6-O-Benzylidene-D-glucose (C₁₃H₁₆O₆, molecular weight 268.26 g/mol ), the ESI-MS spectrum would show a prominent peak at m/z 291.1, corresponding to [C₁₃H₁₆O₆ + Na]⁺. google.comnih.gov This confirms the molecular formula of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, further confirming its elemental composition. scispace.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic losses of fragments, such as the phenyl group or parts of the glucose ring, which helps to piece together the molecular structure.

Optical Rotation and Chiroptical Properties

4,6-O-Benzylidene-D-glucose is a chiral molecule, and as such, it exhibits optical activity. acs.org The measurement of its specific optical rotation is a crucial parameter for characterizing the compound and ensuring its enantiomeric purity. nih.gov

The specific rotation ([α]D) is measured using a polarimeter at a specific temperature and wavelength (usually the sodium D-line, 589 nm). A reported value for 4,6-O-benzylidene-D-glucopyranose is [α]²⁰D = -4.85° (c=2.6, MeOH). google.com For derivatives, this value will change; for example, methyl 4,6-O-benzylidene-α-D-glucopyranoside has a reported specific rotation of [α]¹⁹/D +113.1° (c = 1 in chloroform). sigmaaldrich.com Deviations from the expected value can indicate the presence of impurities or a different anomeric form.

Chiroptical techniques, such as Circular Dichroism (CD), can provide further information about the stereochemistry and conformation of the molecule in solution. These methods are particularly sensitive to the spatial arrangement of chromophores, such as the phenyl group in the benzylidene acetal.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential tools for the analysis of 4,6-O-Benzylidene-D-glucose, enabling both the monitoring of its synthesis and the assessment of final product purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Reaction Monitoring: The synthesis of 4,6-O-benzylidene acetals is typically monitored by TLC to track the consumption of the starting materials (e.g., D-glucose or its derivatives) and the formation of the product. dergipark.org.trlew.ro For instance, during the direct acylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside, the reaction progress can be monitored using a TLC system with an ethyl acetate-hexane (3:1) eluent. dergipark.org.tr Similarly, in the acetalization of N-acetyl-N-methyl-1-amino-1-deoxy-D-glucitol, TLC with an ethyl acetate:methanol (90:10) mobile phase is used to confirm the disappearance of the starting material. lew.ro In a procedure for preparing 4,6-O-phenylmethylidene-D-salicin, Ultra-Performance Liquid Chromatography (UPLC) was used to monitor the reaction. tcichemicals.com

Purity Assessment and Purification: Following synthesis, the purity of 4,6-O-Benzylidene-D-glucose is often quantified using HPLC. google.comchemsynlab.com A patented preparation method reports achieving an initial HPLC purity of 97.5%, which increased to over 98.4% after purification steps like washing and recrystallization. google.com These methods are crucial for ensuring the compound's structural integrity for subsequent reactions or applications. chemsynlab.com

Purification is typically achieved through recrystallization or column chromatography. tcichemicals.comchemsynlab.com In the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives, for example, the residue is purified by column chromatography on silica (B1680970) gel. dergipark.org.tr A detailed patent describes a multi-step purification process involving neutralization, solvent evaporation, and washing with various solvents to achieve high purity. google.com

The table below summarizes typical chromatographic conditions used in the analysis and purification of 4,6-O-Benzylidene-D-glucose and its derivatives.

Interactive Data Table: Chromatographic Conditions for 4,6-O-Benzylidene-D-glucose and Derivatives

| Technique | Purpose | Stationary Phase | Mobile Phase / Eluent | Compound Analyzed | Reference |

|---|---|---|---|---|---|

| TLC | Reaction Monitoring | Silica Gel | Ethyl acetate-Hexane (3:1) | Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives | dergipark.org.tr |

| TLC | Reaction Monitoring | - | Acetone:Methanol (90:10) | N-acetyl-N-methyl glucamine acetals | lew.ro |

| HPLC | Purity Assessment | - | - | 4,6-O-Benzal-D-Glucopyranose | google.com |

| UPLC | Reaction Monitoring | - | - | 4,6-O-Phenylmethylidene-D-salicin | tcichemicals.com |

| Column Chromatography | Purification | Silica Gel | Ethyl acetate:Hexane (gradient) | 4,6-O-Phenylmethylidene-D-salicin | tcichemicals.com |

Rheological Characterization of Self-Assembled Systems

Derivatives of 4,6-O-Benzylidene-D-glucose are recognized as effective low-molecular-weight gelators (LMWGs), capable of self-assembling in various solvents to form supramolecular gels. nih.govresearchgate.netbeilstein-journals.org Rheology is a critical technique for characterizing the mechanical properties of these soft materials, providing insights into the strength, stability, and structure of the gel network. researchgate.netmdpi.com

The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals forces. researchgate.net The resulting gels are typically characterized by measuring their storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic component (solid-like behavior), while the loss modulus represents the viscous component (liquid-like behavior). A stable gel is characterized by a G' value that is significantly higher than the G'' value and is stable over a range of frequencies or stresses.

For example, rheological studies on gels formed from D-glucosamine-based urea (B33335) derivatives protected with a p-methoxybenzylidene acetal have demonstrated their stability and elastic properties. beilstein-journals.org These measurements confirm the formation of robust gel networks. Some organogels and hydrogels derived from 4,6-benzylidene functionalized glucose have also been shown to exhibit thixotropic behavior, meaning they become less viscous under stress and return to a more solid state when the stress is removed. researchgate.net

The table below presents rheological data for gels formed from derivatives of 4,6-O-benzylidene-protected glucosamine (B1671600), highlighting the quantitative assessment of their mechanical strength.

Interactive Data Table: Rheological Properties of Gels from 4,6-O-Benzylidene Acetal Derivatives

| Gelator | Solvent System | Concentration (mg/mL) | Storage Modulus (G') | Loss Modulus (G'') | Observation | Reference |

|---|---|---|---|---|---|---|

| Amide Derivative 11 | EtOH/H₂O (1:2) | 5.4 | < G' of Urea 16 | < G'' of Urea 16 | Stable, elastic gel | beilstein-journals.org |

| Urea Derivative 16 | DMSO/H₂O (1:2) | 2.0 | ~2000 Pa | ~500 Pa | Stable, elastic gel; stronger than amide gel | beilstein-journals.org |

| Urea Derivative 22 | DMSO/H₂O (1:2) | 4.0 | - | - | Stable, elastic gel | beilstein-journals.org |

UV Spectroscopy for Functional Applications

UV-Visible (UV-Vis) spectroscopy serves as a valuable analytical tool for investigating the functional applications of self-assembled systems derived from 4,6-O-Benzylidene-D-glucose. chemsynlab.comnsf.gov Its primary uses include monitoring the release of encapsulated molecules from gels and characterizing the photophysical properties of novel materials.

Monitoring Drug Release: The porous network of hydrogels formed by 4,6-O-benzylidene-D-glucose derivatives makes them suitable carriers for the controlled release of therapeutic agents. nih.govresearchgate.netrsc.org UV-Vis spectroscopy can be used to quantify the amount of a drug released from the gel matrix into an aqueous solution over time. rsc.orgrsc.org For instance, the release of naproxen (B1676952), a model drug, from a co-gel was monitored by measuring its UV absorbance in the aqueous phase. nih.govresearchgate.net Similarly, the sustained release of chloramphenicol (B1208) from a hydrogel was tracked using UV spectroscopy, which showed that about 70% of the drug was released over a 36-hour period. rsc.org

Characterizing Chromogenic and Fluorescent Systems: UV-Vis spectroscopy is also employed to study derivatives that exhibit changes in their optical properties in response to external stimuli, such as temperature. In one study, a polymerized gel formed from a diacetylene-containing derivative of 4,6-O-benzylidene acetal protected glucose showed distinct color transitions upon heating. researchgate.net The UV-Vis absorption spectra were used to monitor these changes quantitatively. The initial blue-colored gel exhibited a maximum absorption (λmax) at 650 nm. Upon heating to 50°C, this peak shifted to 634 nm, and at higher temperatures, new absorption bands corresponding to a red phase appeared. researchgate.net This demonstrates the utility of UV-Vis spectroscopy in characterizing the thermo-responsive behavior of these functional materials. In other research, UV-Vis spectroscopy was used to characterize organogels, and certain co-gels were found to exhibit enhanced fluorescence upon gelation. nsf.gov

The table below details the use of UV-Vis spectroscopy in analyzing functional systems based on 4,6-O-Benzylidene-D-glucose derivatives.

Interactive Data Table: UV Spectroscopy Applications for 4,6-O-Benzylidene-D-glucose Systems

| Application | System Studied | Analyte / Phenomenon | Key Spectral Data (λmax) | Finding | Reference |

|---|---|---|---|---|---|

| Drug Release | Co-gel of Compound 25 and Naproxen | Naproxen | Not specified | Slow release of naproxen from the gel to aqueous solution was observed. | nih.govresearchgate.net |

| Drug Release | Hydrogel of Gelator 7 | Chloramphenicol | Not specified | Sustained release of the drug was quantified over 36 hours. | rsc.org |

| Chromism Study | Polymerized gel of Compound 18A | Color transition with temperature | 650 nm (RT), 634 nm (50°C), 534 nm & 486 nm (>60°C) | The gel undergoes a distinct, temperature-dependent color change from blue to red. | researchgate.net |

Applications of 4,6 O Benzylidene D Glucose As a Chiral Building Block in Advanced Chemical Research

Role in the Synthesis of Complex Carbohydrates and Oligosaccharides

The synthesis of complex carbohydrates and oligosaccharides is a formidable challenge due to the need for precise control over the formation of glycosidic linkages, each of which can exist as either an α or β anomer. 4,6-O-Benzylidene-D-glucose and its derivatives have proven to be invaluable in directing the stereochemical outcome of these critical bond-forming reactions. The rigidifying effect of the benzylidene group locks the pyranose ring in a chair conformation, which in turn influences the reactivity and accessibility of the remaining free hydroxyl groups at the C-2 and C-3 positions.

This conformational constraint is particularly exploited in strategies to construct challenging 1,2-cis-glycosidic linkages, which are prevalent in many biologically important oligosaccharides. By carefully choosing the reaction conditions and the nature of the protecting groups at the C-2 and C-3 positions, chemists can favor the formation of either the α or β anomer. For instance, the use of a non-participating group at C-2 of a 4,6-O-benzylidene-protected glucosyl donor can lead to the formation of an α-linkage, while a participating group at the same position will favor the formation of a β-linkage.

Furthermore, the selective protection afforded by the benzylidene group allows for the stepwise elongation of oligosaccharide chains. The free hydroxyl groups at C-2 and C-3 can be selectively functionalized or used as points of attachment for other monosaccharide units. Once the desired oligosaccharide backbone is assembled, the benzylidene acetal (B89532) can be readily removed under mild acidic conditions or through hydrogenolysis to reveal the 4- and 6-hydroxyl groups for further modification or to yield the final target molecule.

Utility as a Glycosyl Donor in Glycosylation Reactions

In the construction of oligosaccharides, a glycosyl donor is a monosaccharide unit that is activated at its anomeric center to react with a glycosyl acceptor (another sugar unit with a free hydroxyl group). 4,6-O-Benzylidene-D-glucose derivatives are frequently employed as glycosyl donors due to the profound influence of the benzylidene group on the stereoselectivity of the glycosylation reaction.

The stereochemical outcome of a glycosylation reaction is determined by a complex interplay of factors, including the nature of the protecting groups on the donor, the reactivity of the acceptor, the choice of promoter, and the reaction conditions. The 4,6-O-benzylidene group plays a crucial role in this context by influencing the stability and reactivity of the key intermediates in the reaction, such as oxocarbenium ions and covalent glycosyl triflates.

For example, in the case of 4,6-O-benzylidene-protected mannosyl donors, the presence of the benzylidene acetal strongly favors the formation of β-mannosidic linkages, which are notoriously difficult to synthesize. This "β-directing" effect is attributed to the conformational constraints imposed by the benzylidene group, which destabilize the transition state leading to the α-anomer. Conversely, with 4,6-O-benzylidene-protected glucosyl donors, the α-anomer is often the major product. This predictable stereochemical control makes these donors highly valuable tools in the synthesis of complex glycans.

| Glycosyl Donor | Typical Stereochemical Outcome | Key Influencing Factor |

|---|---|---|

| 4,6-O-Benzylidene-mannosyl derivative | β-selective | Conformational rigidity disfavoring α-anomer formation |

| 4,6-O-Benzylidene-glucosyl derivative | α-selective | Electronic and steric effects favoring α-anomer formation |

Precursor for Glycoconjugates and Modified Sugars

Glycoconjugates, which are molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety such as a protein or a lipid, play vital roles in numerous biological processes. The synthesis of these complex molecules often requires selectively modified sugar building blocks. 4,6-O-Benzylidene-D-glucose serves as an excellent precursor for the preparation of such modified sugars.

With the 4- and 6-hydroxyl groups masked, the C-2 and C-3 hydroxyls of 4,6-O-benzylidene-D-glucose are available for a wide range of chemical transformations. These include oxidation, reduction, epimerization, and the introduction of various functional groups such as amino, azido (B1232118), and fluoro groups. These modifications can be carried out with a high degree of stereocontrol, thanks to the conformational rigidity of the benzylidene-protected ring.

For instance, the selective oxidation of the C-3 hydroxyl group followed by reduction can lead to the synthesis of D-allose derivatives. Alternatively, the introduction of an azido group at C-2 can serve as a precursor for an amino group, leading to the synthesis of glucosamine (B1671600) derivatives, which are key components of many important glycans and glycoconjugates. Once the desired modifications have been installed

Design and Synthesis of Carbohydrate-Based Supramolecular Structures

Low Molecular Weight Gelators (LMWGs)

Derivatives of 4,6-O-Benzylidene-D-glucose are instrumental in the development of low molecular weight gelators (LMWGs), which are small molecules capable of self-assembling in a solvent to create a gel. nih.govresearchgate.net These sugar-based LMWGs are valued for their ability to form reversible supramolecular gels with a wide range of applications. nih.gov

Researchers have synthesized various series of 4,6-O-benzylidene acetal protected β-1,2,3-triazolyl glycosides of D-glucose and evaluated their gelation capabilities. nih.gov The effectiveness and properties of these LMWGs are highly dependent on the nature of the substituents attached to the triazole ring. nih.gov For instance, derivatives with alkyl substituents have demonstrated effective gelation in organic solvents as well as in aqueous mixtures of ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). nih.gov Conversely, further acetylation of these compounds often leads to a loss of their gelation properties. nih.govresearchgate.net

The versatility of these LMWGs is highlighted by their stimuli-responsive nature. For example, certain carbamate (B1207046) derivatives of 4,6-O-phenylethylidene acetal-protected D-glucosamine have been synthesized and shown to be effective organogelators, with some also functioning as hydrogelators. nih.gov The gelation ability is influenced by the structure of the carbamate chain, with linear or branched alkyl chains of three to eight carbons proving to be the most versatile. nih.gov

Self-Assembling Properties and Molecular Assemblies

The capacity of 4,6-O-Benzylidene-D-glucose derivatives to form organized structures is rooted in their inherent self-assembling properties. These molecules spontaneously arrange into complex networks through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces, leading to the immobilization of the solvent and the formation of a gel. researchgate.netnsf.gov

The molecular assembly process is intricately influenced by the various functional groups present on the sugar derivative. Studies using 1H NMR spectroscopy have been conducted to probe the roles of hydroxyl, amide, and triazole functional groups in the formation of these assemblies. nih.govresearchgate.net The phenyl group and the 3-hydroxy group of the sugar unit, along with the triazolyl moiety containing alkyl chains, play a crucial role in the supramolecular gel-assembly. researchgate.net

The introduction of a 4,6-O-benzylidene acetal functional group can influence the gelation tendencies of glycosyl triazoles. nih.gov The balance between different intermolecular interactions is critical for the molecular assembly in various solvent systems. mdpi.com

Hydrogelators and Organogelators Based on 4,6-O-Benzylidene Derivatives

The strategic functionalization of 4,6-O-Benzylidene-D-glucose has yielded a versatile class of molecules that can act as either hydrogelators (gelling in water) or organogelators (gelling in organic solvents). nih.gov This dual capability significantly broadens their potential applications.

For example, certain 4,6-O-benzylidenated-D-glucose and D-N-acetylglucosamine derivatives containing an N-linked β-1,2,3-triazole moiety with different alkyl chains can form gels in oils, including pump and engine oils, as well as in aqueous DMSO and ethanol. mdpi.com Amide and urea (B33335) derivatives of 4,6-O-benzylidene acetal-protected D-glucosamine have also been shown to form gels in aqueous mixtures of ethanol and DMSO. nih.gov

The table below summarizes the gelation properties of some 4,6-O-benzylidene-D-glucose derivatives:

| Derivative Class | Gelator Type | Effective Solvents | Key Structural Features |

|---|---|---|---|

| β-1,2,3-triazolyl glycosides (alkyl derivatives) | Organogelator & Hydrogelator | Organic solvents, aqueous ethanol, aqueous DMSO | Alkyl substituents on the triazole ring |

| D-glucosamine amides and ureas | Organogelator & Hydrogelator | Aqueous ethanol, aqueous DMSO | Amide or urea functionality |

| D-glucosamine carbamates | Organogelator & Hydrogelator | Alcohols, aqueous ethanol, aqueous DMSO, aqueous THF | Linear or branched alkyl carbamate chains (3-8 carbons) |

| N-acetyl-D-glucosamine carbamates | Organogelator & Hydrogelator | Pump oils, aqueous ethanol, aqueous DMSO | Short-chain aliphatic and phenyl carbamates |

Formation of Azacrown Ethers and Related Macrocycles

4,6-O-Benzylidene-D-glucose serves as a key starting material in the synthesis of chiral azacrown ethers and other related macrocycles. mdpi.com These carbohydrate-based crown ethers are of significant interest due to their ability to induce asymmetry in various chemical reactions. researchgate.netdntb.gov.ua

The synthesis typically begins with methyl 4,6-O-benzylidene-α-D-glucopyranoside. mdpi.com The presence of the rigid benzylidene group imparts a specific conformation to the macrocycle, which is crucial for its chiral recognition capabilities. The monosaccharide unit, the anomeric substituent, and any sidearms can all influence the catalytic activity of the resulting monoaza-15-crown-5 macrocycles. mdpi.com

Researchers have compared the efficiency of 4,6-O-benzylidene-based crown ethers to more flexible analogues, such as those derived from 4,6-di-O-ethyl-glucosides. mdpi.com It was found that the rigidity provided by the benzylidene group can have a significant impact on the enantioselectivity of reactions such as Darzens condensations, epoxidations, and Michael additions. mdpi.com In some cases, the absence of the two-ring annulation from the benzylidene group has a negative effect on enantioselectivity. mdpi.comresearchgate.net However, in other reactions, like the solid-liquid phase cyclopropanation of benzylidenemalononitrile, a high degree of enantioselectivity (99% ee) was achieved with a more flexible catalyst. mdpi.comresearchgate.net

Advanced Biomedical and Pharmaceutical Research Applications

The unique structural features and biocompatibility of carbohydrates make them attractive candidates for biomedical and pharmaceutical applications. 4,6-O-Benzylidene-D-glucose, as a selectively protected monosaccharide, is a valuable precursor in these fields.

Intermediate in the Synthesis of Carbohydrate-Based Therapeutics

The development of new carbohydrate-based drugs is a crucial area of medicinal chemistry, and 4,6-O-Benzylidene-D-glucose is a key intermediate in this endeavor. dergipark.org.tr Its primary role is to allow for selective chemical modifications at other positions on the glucose molecule, which is essential for creating structurally diverse and complex carbohydrate derivatives with potential therapeutic properties. smolecule.com

This compound serves as a foundational building block for synthesizing more complex oligosaccharides and glycoconjugates. smolecule.com The synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside and its subsequent acylation is a demonstrated pathway to produce novel derivatives that can be screened for biological activity. dergipark.org.tr For example, acylated derivatives have been evaluated for in vitro antibacterial activity against human pathogenic bacteria. dergipark.org.tr Evidence also suggests that the sodium salt of 4,6-O-benzylidene-D-glucopyranose could be useful in synthesizing β-glucosides. nih.gov

Building Blocks for Novel Drug Delivery Systems

The self-assembling properties of 4,6-O-Benzylidene-D-glucose derivatives into hydrogels make them promising candidates for the development of novel drug delivery systems. researchgate.net These hydrogels can encapsulate therapeutic agents and provide for their sustained release. researchgate.netnsf.gov

Furthermore, pH-responsive gelators have been developed from para-methoxybenzylidene acetal-protected D-glucosamine derivatives. mdpi.comsemanticscholar.org These materials can transition from a gel to a solution in response to acidic conditions, offering a mechanism for controlled drug release triggered by changes in pH. nsf.govsemanticscholar.org One such hydrogel was studied for the encapsulation and release of naproxen (B1676952) and chloroquine (B1663885), demonstrating sustained release over several days, with the release of chloroquine being faster at a lower pH due to the acid lability of the gelator molecule. mdpi.comsemanticscholar.org

The table below provides examples of drug delivery applications using 4,6-O-benzylidene-D-glucose derivatives:

| Derivative Type | Model Drug | Release Mechanism | Key Findings |

|---|---|---|---|

| β-1,2,3-triazolyl glucoside co-gel | Naproxen | Sustained diffusion | Slow release from the gel into aqueous solution was observed. nih.govresearchgate.net |

| 4,6-O-alkylidene protected amide gel | Chloramphenicol (B1208) | Sustained diffusion | Gelator concentration and gel strength affect the rate of sustained release. mdpi.com |

| pH-responsive carbamate hydrogel | Naproxen, Chloroquine | pH-triggered gel dissolution and sustained diffusion | Sustained release over several days; faster release of chloroquine at lower pH. mdpi.comsemanticscholar.org |

Probes for Studying Carbohydrate-Protein Interactions

The selective protection of D-glucose as 4,6-O-Benzylidene-D-glucose provides a valuable platform for the synthesis of sophisticated molecular probes designed to investigate carbohydrate-protein interactions. By masking the hydroxyl groups at the C-4 and C-6 positions, the remaining hydroxyls at C-2 and C-3, along with the anomeric position (C-1), are available for selective modification. This strategic derivatization allows for the introduction of various reporter groups, such as fluorescent tags, photoactivatable moieties, and affinity labels like biotin (B1667282). These probes are instrumental in identifying and characterizing carbohydrate-binding proteins, such as lectins and glucose transporters, and in elucidating the dynamics of their interactions.

The benzylidene group confers conformational rigidity to the glucose ring, which can be advantageous in presenting the carbohydrate epitope to its protein target in a more defined orientation. The synthesis of these probes typically involves multi-step sequences where the free hydroxyl groups are functionalized with linkers that terminate in the desired reporter group.

Detailed Research Findings

Research in this area has led to the development of various types of probes derived from 4,6-O-Benzylidene-D-glucose, each tailored for specific experimental approaches to study carbohydrate-protein recognition events.

Photoaffinity Labeling Probes:

One powerful strategy to study transient carbohydrate-protein interactions is photoaffinity labeling. Probes for this purpose are designed with a photoreactive group, such as a diazirine or benzophenone, which upon irradiation with UV light, forms a highly reactive species that can covalently crosslink to the binding site of the target protein.

The synthesis of such probes from 4,6-O-Benzylidene-D-glucose allows for the precise placement of the photoreactive moiety. For instance, the hydroxyl groups at C-2 or C-3 can be derivatized with a linker arm containing a photoactivatable group. These probes have been effectively used to identify and map the binding sites of glucose transporters (GLUTs). For example, biotinylated bis-glucose derivatives incorporating a diazirine-based photolabel have been synthesized to tag and characterize GLUT1 and GLUT4 transporters. nih.gov

Fluorescent Probes:

Fluorescently labeled carbohydrate probes are essential tools for visualizing and quantifying carbohydrate-protein interactions in real-time and in situ. These probes are synthesized by attaching a fluorophore to the glucose scaffold. The selection of the fluorophore can be tailored for specific imaging techniques, such as confocal microscopy or flow cytometry.

Derivatives of 4,6-O-Benzylidene-D-glucose can be functionalized with environmentally sensitive dyes, where the fluorescence properties change upon binding to a protein, providing insights into the local environment of the binding pocket. Fluorescein-labeled carbohydrate probes have been successfully used to study cellular lectins, demonstrating specific binding to lectin-transfected cells. nih.gov

Affinity-Based Probes:

Biotinylated glucose derivatives are widely used as affinity probes to detect and isolate carbohydrate-binding proteins. The high affinity of biotin for streptavidin is exploited to capture and purify proteins that bind to the glucose ligand. The synthesis of these probes from 4,6-O-Benzylidene-D-glucose involves the introduction of a biotin moiety, often via a spacer arm to minimize steric hindrance and allow for efficient binding. Such probes have been instrumental in studying the binding specificities of lectins and in the affinity purification of glucose-binding proteins.

The following interactive data table summarizes examples of probes that can be conceptually derived from 4,6-O-Benzylidene-D-glucose and their applications in studying carbohydrate-protein interactions.

| Probe Type | Functional Group Introduced | Target Protein Class | Information Obtained |

|---|---|---|---|

| Photoaffinity Labeling Probe | Diazirine, Benzophenone | Glucose Transporters (e.g., GLUT1, GLUT4) | Identification of the transporter, mapping of the glucose-binding site. |

| Fluorescent Probe | Fluorescein, Rhodamine | Lectins (e.g., Concanavalin A) | Visualization and quantification of binding, localization of lectins on cell surfaces. |

| Affinity Probe | Biotin | Carbohydrate-Binding Proteins | Isolation and purification of binding partners, determination of binding specificity. |

Advanced Theoretical and Computational Studies of 4,6 O Benzylidene D Glucose

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of 4,6-O-benzylidene-D-glucose and its reactive intermediates, which dictates its chemical behavior. The benzylidene acetal (B89532) locks the pyranose ring into a rigid chair-like conformation, significantly influencing the reactivity at the remaining free hydroxyl groups at C-2 and C-3.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the conformations of key intermediates in glycosylation reactions, such as the glycosyl oxocarbenium ion. For the 4,6-O-benzylidene protected glucosyl oxocarbenium ion, calculations have identified two primary low-energy conformations: the half-chair (⁴H₃) and a closely related envelope (⁴E) conformation. nih.govrsc.org The relative energies of these conformers and the barriers to their interconversion are critical for determining the stereochemical outcome of nucleophilic attack.

More recent investigations combining cryogenic infrared (IR) spectroscopy with DFT calculations have revealed that the actual reactive intermediate is not a simple oxocarbenium ion. mpg.de Instead, the molecule undergoes an unexpected rearrangement to form a more stable, rigid [3.2.1]-bicyclic anhydro cation intermediate. nih.gov This discovery has fundamentally shifted the understanding of the conformational landscape and the nature of the key species in these reactions.

Table 1: Key Computed Conformational States of 4,6-O-Benzylidene-D-glucose Intermediates This table is interactive. You can sort and filter the data.

| Intermediate Species | Predominant Conformation(s) | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Glucosyl Oxocarbenium Ion | ⁴H₃ Half-Chair, ⁴E Envelope | DFT | These conformations are preferred, with nucleophilic attack favored from the bottom face, leading to α-products. | nih.govrsc.org |

| Glycosyl Cation | Anhydro Cation ([3.2.1]-bicyclic) | DFT, Cryogenic IR Spectroscopy | Formation of a stabilized anhydro cation, rather than a classical oxocarbenium ion, explains S_N1 stereoselectivity. | mpg.denih.gov |

Prediction of Stereoselectivity in Derivatization Reactions

A major goal of computational studies on 4,6-O-benzylidene-D-glucose is to predict and explain the high stereoselectivity observed in its derivatization reactions, especially glycosylations. The ability to forecast whether a reaction will yield an α- or β-linkage is crucial for the synthesis of complex oligosaccharides.

Computational models have successfully rationalized the contrasting stereoselectivity between 4,6-O-benzylidene protected glucose and mannose donors. nih.gov While the glucosyl donors often give α-glycosides, the corresponding mannosyl donors typically yield β-glycosides. nih.gov DFT calculations have shown that this divergence stems from differences in transition-state energies and torsional strain. nih.gov In the mannose series, the conversion to an oxocarbenium ion involves compressing the O2-C2-C3-O3 torsion angle, which is energetically unfavorable. nih.gov In contrast, for glucose, this angle expands, facilitating access to the ion-pair intermediates that lead to α-products. nih.gov

The anhydro cation model has proven particularly powerful in predicting stereoselectivity. mpg.de The rigid [3.2.1]-bicyclic structure of the anhydro cation intermediate formed from the glucose derivative effectively shields the β-face, leading to a preferential nucleophilic attack from the α-face, thus explaining the high α-selectivity observed with weak nucleophiles. nih.gov This correlation between the computed lowest-energy intermediate structure and the experimental product distribution highlights the predictive power of modern computational methods. mpg.deresearchgate.net As the reactivity of the nucleophile decreases, the reaction mechanism shifts from S_N2 to S_N1, and the role of the anhydro cation intermediate becomes dominant, leading to a gradual increase in α-selectivity. nih.gov

Table 3: Predicted Stereoselectivity as a Function of Nucleophile Reactivity This table is interactive. You can sort and filter the data.

| Nucleophile | Reactivity | Predominant Mechanism | Predicted Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Methanol | Strong | S_N2-type | Low α-selectivity (<20%) | nih.govresearchgate.net |

| Isopropanol | Weak | S_N1-type | Increased α-selectivity | nih.govresearchgate.net |

| Monosaccharides | Weak | S_N1-type | High α-selectivity | nih.gov |

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of 4,6-O-benzylidene-D-glucose involves the reaction of D-glucose with benzaldehyde (B42025) under acidic conditions. While effective, this method often requires harsh conditions and can lead to the formation of byproducts. Consequently, a significant area of research is the development of more efficient and sustainable synthetic routes.

Recent advancements include the use of solid acid catalysts like Dowex 50WX8 and phosphotungstic acid, which offer advantages such as easier separation and recyclability, contributing to greener chemistry. researchgate.net Another approach involves the use of vanadyl triflate as a catalyst, although the preparation of the catalyst itself presents some challenges. researchgate.net Researchers are also exploring enzymatic and chemoenzymatic methods to improve selectivity and reduce the environmental impact of the synthesis. The goal is to develop protocols that are not only high-yielding but also align with the principles of sustainable chemistry.

An improved method for preparing 4,6-O-benzylidene-D-glucopyranose (BG) has been reported, providing new data on its NMR spectra and tautomeric equilibria. nih.gov Evidence suggests that its anomeric sodium salt (BGNa) exists in a pure β-anomeric form in its crystalline state, which could be beneficial for synthesizing β-glucosides. nih.gov

Exploration of New Chemical Transformations and Functionalizations for Diverse Applications

The true potential of 4,6-O-benzylidene-D-glucose lies in its capacity as a scaffold for a vast array of chemical modifications. The benzylidene group effectively protects the 4- and 6-hydroxyl groups, allowing for selective reactions at the C-1, C-2, and C-3 positions.

Current research is focused on introducing novel functional groups to create derivatives with unique properties. For instance, the synthesis of 4,6-O-benzylidene acetal (B89532) protected β-1,2,3-triazolyl glycosides of D-glucose has been explored. nih.govresearchgate.net These triazole derivatives have shown interesting self-assembling properties, forming gels in various solvents. nih.govresearchgate.net The gelation properties are dependent on the substituents on the triazole ring, with alkyl derivatives often being effective gelators. nih.gov

Furthermore, the selective opening of the benzylidene acetal ring provides access to either the 4- or 6-hydroxyl group for further functionalization, expanding the range of possible derivatives. This strategy is crucial for synthesizing complex oligosaccharides and other carbohydrate-based structures.

Expansion of Applications in Advanced Materials Science and Biomedical Technologies

The unique structural features of 4,6-O-benzylidene-D-glucose and its derivatives make them attractive candidates for applications in materials science and biomedicine.